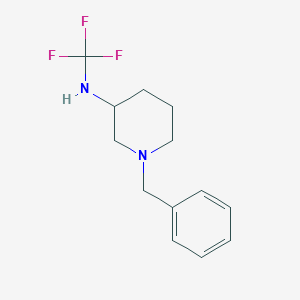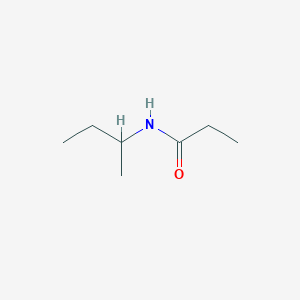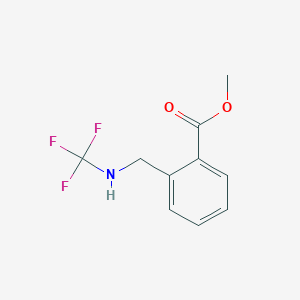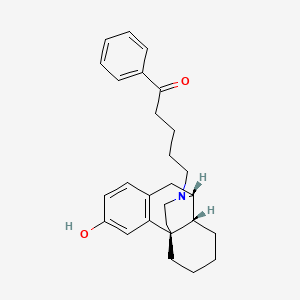
Morphinan-3-ol, 17-(3-phenacylpropyl)-, (-)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morphinan-3-ol, 17-(3-phenacylpropyl)-, (-)- is a compound belonging to the morphinan class of chemicals. Morphinans are known for their psychoactive properties and are commonly used in the development of analgesics, cough suppressants, and dissociative hallucinogens. This compound, in particular, has a complex structure that includes a phenanthrene core with various functional groups attached, making it a subject of interest in both medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-3-ol, 17-(3-phenacylpropyl)-, (-)- typically involves multiple steps, starting from simpler precursors. The process often includes:
Formation of the Phenanthrene Core: This is achieved through cyclization reactions involving aromatic compounds.
Introduction of the Nitrogen-Containing Ring: This step involves the addition of a nitrogen atom to the phenanthrene core, forming the morphinan structure.
Functional Group Modifications: Various functional groups, such as hydroxyl and phenacylpropyl groups, are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Morphinan-3-ol, 17-(3-phenacylpropyl)-, (-)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Morphinan-3-ol, 17-(3-phenacylpropyl)-, (-)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other morphinan derivatives and as a model compound for studying reaction mechanisms.
Biology: Investigated for its interactions with biological receptors, particularly opioid receptors, and its effects on cellular signaling pathways.
Medicine: Explored for its potential analgesic and antitussive properties, as well as its role in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control processes.
作用机制
The mechanism of action of Morphinan-3-ol, 17-(3-phenacylpropyl)-, (-)- involves its interaction with specific molecular targets, primarily opioid receptors. Upon binding to these receptors, the compound can modulate the release of neurotransmitters, leading to analgesic and antitussive effects. The pathways involved include the inhibition of adenylate cyclase, reduction of cAMP levels, and modulation of ion channel activity.
相似化合物的比较
Similar Compounds
Morphine: A well-known opioid analgesic with a similar core structure but different functional groups.
Codeine: Another opioid analgesic with a similar structure, used primarily as a cough suppressant.
Dextromethorphan: A dissociative hallucinogen with a similar core structure, used in cough syrups.
Uniqueness
Morphinan-3-ol, 17-(3-phenacylpropyl)-, (-)- is unique due to its specific functional groups, which confer distinct pharmacological properties. Unlike morphine and codeine, this compound may have different receptor binding affinities and efficacy, making it a valuable subject for research and potential therapeutic applications.
属性
CAS 编号 |
63868-11-1 |
|---|---|
分子式 |
C27H33NO2 |
分子量 |
403.6 g/mol |
IUPAC 名称 |
5-[(1R,9R,10R)-4-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-17-yl]-1-phenylpentan-1-one |
InChI |
InChI=1S/C27H33NO2/c29-22-13-12-21-18-25-23-10-4-6-14-27(23,24(21)19-22)15-17-28(25)16-7-5-11-26(30)20-8-2-1-3-9-20/h1-3,8-9,12-13,19,23,25,29H,4-7,10-11,14-18H2/t23-,25+,27+/m0/s1 |
InChI 键 |
QPBWWFZYFRFGSD-VXQMPNGUSA-N |
手性 SMILES |
C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)CCCCC(=O)C5=CC=CC=C5 |
规范 SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CCCCC(=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



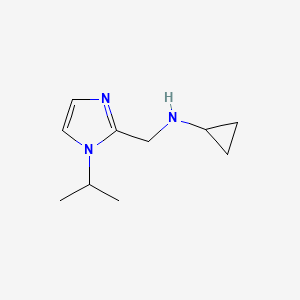
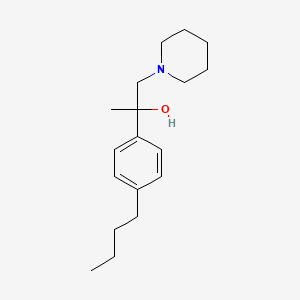
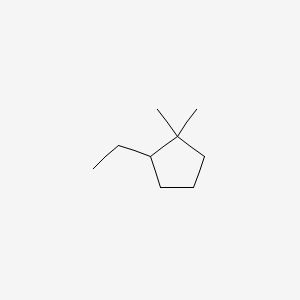
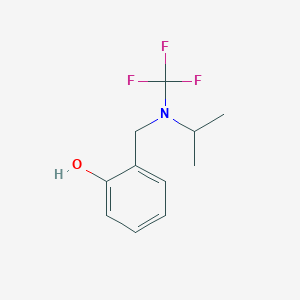
![9,10-Anthracenedione, 1,4-dihydroxy-2-[(2-methoxyethyl)amino]-](/img/structure/B13952957.png)
![Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]-](/img/structure/B13952962.png)
